
2-Amino-14,16-dimethyloctadecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-14,16-dimethyloctadecan-3-ol is an amino alcohol.
2-Amino-14,16-dimethyloctadecan-3-ol is a natural product found in Paecilomyces with data available.
Aplicaciones Científicas De Investigación
Bioactivity and Production
2-Amino-14,16-dimethyloctadecan-3-ol, classified as a sphingosine analogue toxin, has been investigated for its bioactivity. Uhlig et al. (2008) studied its toxicity in vitro using the human hepatocarcinoma cell line Hep G2 and horse erythrocytes. The study also explored the production of this toxin by the fungus Fusarium avenaceum on different grain species (Uhlig, Ivanova, Bernhoft, & Eriksen, 2008).
Structural Analysis and Toxicity
In another study, Uhlig et al. (2005) isolated this compound from the cytotoxic rice culture extract of Fusarium avenaceum and conducted a detailed structural analysis. They found that 2-Amino-14,16-dimethyloctadecan-3-ol was cytotoxic to certain cell lines, indicating its potential toxicological significance (Uhlig, Petersen, Flåøyen, & Wilkins, 2005).
Accumulation in Food Storage
Hu et al. (2022) discovered that this fusarium toxin accumulates in food products during storage. Their study provides insights into the quality and safety of stored food, especially concerning the presence of this toxin (Hu, Chen, Wang, Deng, Wang, Li, Ding, & Duan, 2022).
Cellular Effects
Solhaug et al. (2020) investigated the cellular effects of this mycotoxin using the HepG2 cell line. They observed that it induced vacuolization at non-cytotoxic concentrations, suggesting a potential impact on cellular processes (Solhaug, Torgersen, Holme, Wiik-Nilsen, Thiede, & Eriksen, 2020).
Propiedades
Número CAS |
540770-33-0 |
|---|---|
Nombre del producto |
2-Amino-14,16-dimethyloctadecan-3-ol |
Fórmula molecular |
C20H43NO |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2-amino-14,16-dimethyloctadecan-3-ol |
InChI |
InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |
Clave InChI |
PRIXJBFEYXJGPF-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Sinónimos |
2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



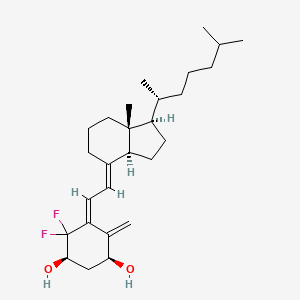
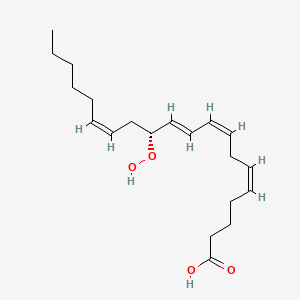
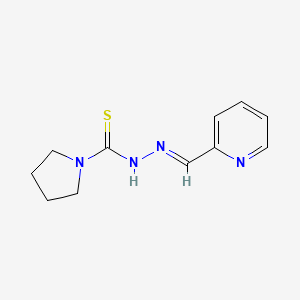
![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
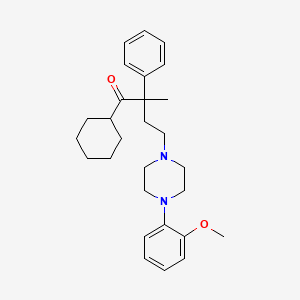
![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)

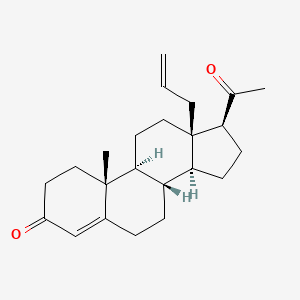


![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)
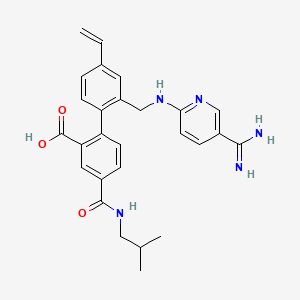
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)